![molecular formula C20H17F2N3O2 B10990938 (6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone](/img/structure/B10990938.png)
(6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
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Overview
Description
(6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic compound that features a quinoline core substituted with fluorine and hydroxyl groups, as well as a piperazine ring attached to a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The introduction of the fluorine and hydroxyl groups is achieved through electrophilic aromatic substitution reactions. The piperazine ring is then attached via nucleophilic substitution reactions, often using 4-fluorophenylpiperazine as a starting material.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a quinoline ketone, while nucleophilic substitution of the fluorine atoms may result in various substituted quinoline derivatives.
Scientific Research Applications
(6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving quinoline derivatives.
Medicine: The compound has potential as a pharmaceutical intermediate for the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzymes involved in DNA replication. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The fluorine atoms enhance the compound’s binding affinity and stability.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinoline: A simpler analog with similar biological activity.
4-(4-Fluorophenyl)piperazine: A precursor used in the synthesis of the target compound.
Quinoline derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
(6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is unique due to the combination of its quinoline core and piperazine ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms further enhances its stability and binding affinity, making it a valuable compound for various applications.
Biological Activity
The compound (6-Fluoro-4-hydroxyquinolin-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a derivative of quinoline and piperazine, which have been extensively studied for their biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a quinoline moiety substituted with a fluorine atom and a hydroxyl group, linked to a piperazine ring that also contains a fluorophenyl group. These substitutions are critical for the compound's biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Quinoline derivatives have shown promising antimicrobial properties. Studies suggest that they can inhibit the growth of various bacterial strains by interfering with their metabolic processes .
- Antiviral Properties : Certain 4-hydroxyquinoline derivatives have been recognized for their antiviral effects, particularly against viral infections like influenza and HIV .
- Anticancer Activity : Compounds containing quinoline structures are being investigated for their potential in cancer therapy. They may modulate protein kinase activity, which is crucial for cell proliferation and survival .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or viral replication, leading to reduced pathogen viability.
- Efflux Pump Inhibition : Similar compounds have been shown to act as efflux pump inhibitors (EPIs), enhancing the efficacy of co-administered antibiotics against resistant strains of bacteria by preventing their expulsion from bacterial cells .
Case Studies
Several studies have explored the biological efficacy of quinoline derivatives:
- Antimicrobial Efficacy : A study demonstrated that a related quinoline derivative significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential use in treating bacterial infections .
- Antiviral Activity : Research indicated that certain 4-hydroxyquinolines could effectively reduce viral load in infected cell cultures, showcasing their potential as antiviral agents .
- Cancer Therapeutics : In vitro studies revealed that quinoline-based compounds could induce apoptosis in cancer cell lines, highlighting their role in cancer treatment strategies .
Data Table: Biological Activities and Efficacy
Activity Type | Compound Type | Target Organism/Cell Line | Efficacy Observed |
---|---|---|---|
Antimicrobial | Quinoline Derivative | E. coli, S. aureus | Significant inhibition |
Antiviral | 4-Hydroxyquinoline | Influenza virus | Reduced viral load |
Anticancer | Quinoline-Based Compound | Various cancer cell lines | Induction of apoptosis |
Properties
Molecular Formula |
C20H17F2N3O2 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
6-fluoro-3-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C20H17F2N3O2/c21-13-1-4-15(5-2-13)24-7-9-25(10-8-24)20(27)17-12-23-18-6-3-14(22)11-16(18)19(17)26/h1-6,11-12H,7-10H2,(H,23,26) |
InChI Key |
KTLCENYWJNGPFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F |
Origin of Product |
United States |
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